molecular formula C14H12BrNO3 B1408966 Methyl 6-(benzyloxy)-5-bromopicolinate CAS No. 1493800-02-4

Methyl 6-(benzyloxy)-5-bromopicolinate

Cat. No.: B1408966
CAS No.: 1493800-02-4
M. Wt: 322.15 g/mol
InChI Key: WHHSUAWUCPEFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(benzyloxy)-5-bromopicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a benzyloxy group at the 6th position and a bromine atom at the 5th position of the picolinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-5-bromopicolinate typically involves the following steps:

    Bromination: The starting material, methyl picolinate, undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Benzyloxylation: The brominated intermediate is then subjected to a benzyloxylation reaction

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can introduce additional functional groups, while reduction can remove or alter existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylate or aldehyde derivative.

Scientific Research Applications

Methyl 6-(benzyloxy)-5-bromopicolinate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-5-bromopicolinate depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzyloxy and bromine groups can enhance binding affinity and selectivity towards target molecules.

    Catalysis: As a ligand, it can coordinate with metal centers, facilitating the formation of active catalytic species and promoting desired chemical transformations.

Comparison with Similar Compounds

    Methyl 6-(benzyloxy)-5-chloropicolinate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen properties.

    Methyl 6-(benzyloxy)-5-fluoropicolinate: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

    Methyl 6-(benzyloxy)-5-iodopicolinate: The presence of iodine can lead to different reactivity patterns, particularly in substitution reactions.

Uniqueness: Methyl 6-(benzyloxy)-5-bromopicolinate is unique due to the specific combination of the benzyloxy and bromine groups, which confer distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

methyl 5-bromo-6-phenylmethoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-18-14(17)12-8-7-11(15)13(16-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHSUAWUCPEFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(benzyloxy)-5-bromopicolinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(benzyloxy)-5-bromopicolinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-(benzyloxy)-5-bromopicolinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-(benzyloxy)-5-bromopicolinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-(benzyloxy)-5-bromopicolinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-(benzyloxy)-5-bromopicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.